3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine is a compound notable for its potential applications in medicinal chemistry and organic synthesis. It belongs to a class of compounds that incorporate both fluorine and boron functionalities, which are often utilized in drug development and material science.
The compound is classified as a fluorinated heterocyclic compound due to the presence of the pyrrolo[2,3-b]pyridine moiety and a boron-containing group (dioxaborolane). Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the following steps:
The reaction conditions may include:
The molecular formula for 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine is , with a molecular weight of approximately 244.1 g/mol.
Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to confirm the structure .
The compound can participate in various chemical reactions:
In practical applications:
The mechanism of action for this compound primarily revolves around its ability to form stable intermediates during cross-coupling reactions. The presence of fluorine enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack by organoboron reagents.
Kinetic studies suggest that the reaction proceeds via oxidative addition followed by transmetalation and reductive elimination steps typical of palladium-catalyzed processes .
Relevant data from spectroscopic analyses confirm these properties .
This compound has significant potential in:
Research indicates that compounds like this one may serve as inhibitors for specific enzymes involved in disease pathways .
Boron-containing compounds have revolutionized targeted drug development due to boron’s unique ability to form reversible covalent bonds with biological nucleophiles. The pinacol boronic ester group (–Bpin) in 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exemplifies this pharmaceutical utility, serving as a crucial handle for Suzuki-Miyaura cross-coupling reactions. This transition metal-catalyzed reaction enables efficient carbon-carbon bond formation under mild conditions, facilitating the modular construction of complex bioactive molecules [5]. The tetrahedral geometry of sp³-hybridized boron in pinacol esters confers metabolic stability while maintaining sufficient reactivity for bioconjugation, making this compound particularly valuable for generating targeted kinase inhibitors and antibody-drug conjugates [5] [8]. The dioxaborolane ring’s steric protection further prevents premature deboronation, enhancing the compound’s utility in multi-step synthetic routes [1].
The 1H-pyrrolo[2,3-b]pyridine core (7-azaindole) represents a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This nitrogen-rich heterocycle participates in directed hydrogen bonding interactions with biological targets, particularly ATP-binding sites in kinases. The bicyclic system’s planar topology enables deep penetration into hydrophobic enzyme pockets, while the pyrrolic nitrogen (position 1) provides a site for strategic derivatization [2] [7]. When functionalized at the C5 position with a boronic ester group, this scaffold gains vectorial flexibility for structure-activity relationship exploration. The electronic asymmetry introduced by the fused ring system creates distinct reactivity profiles at each position, enabling selective modification—such as fluorination at C3—to fine-tune target engagement [1] [8]. This molecular architecture underpins numerous therapeutic candidates, especially kinase modulators where the scaffold mimics adenine binding [6].
Strategic fluorination at the C3 position of the pyrrolo[2,3-b]pyridine ring induces profound effects on the compound’s physicochemical and pharmacokinetic behavior. The fluorine atom’s strong electronegativity moderates the electron density of the entire π-system, lowering the pKa of adjacent functional groups and enhancing membrane permeability. As a bioisostere of hydroxyl groups, fluorine forms comparable hydrogen bonds without metabolic vulnerability to oxidation or conjugation [8]. The 3-fluoro substitution specifically reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, as evidenced by enhanced microsomal stability in analogous fluorinated heterocycles [1] [10]. This modification simultaneously increases lipophilicity (log P) within optimal ranges for blood-brain barrier penetration (cLogP ≈ 2.5), while the compact atomic radius (van der Waals radius 1.47 Å) minimizes steric disruption of target binding [8].
Table 1: Key Physicochemical Properties of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Property | Value | Measurement Technique |
---|---|---|
Molecular Formula | C₁₃H₁₆BFN₂O₂ | High-resolution mass spectrometry [1] |
Molecular Weight | 262.09 g/mol | Calculated exact mass [8] |
Hydrogen Bond Donors | 1 (pyrrole NH) | Computational prediction |
Hydrogen Bond Acceptors | 4 (2N, 2O) | Computational prediction |
Rotatable Bonds | 2 | Computational prediction |
Topological Polar Surface Area | 54.5 Ų | Computational prediction |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: